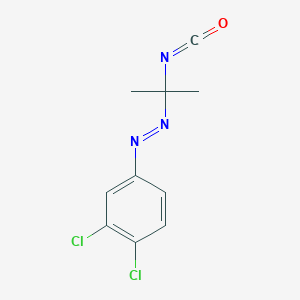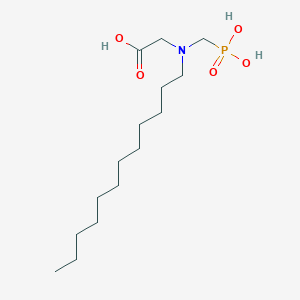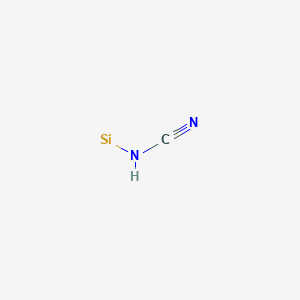![molecular formula C12H21ClS B14351170 2-[(2-Chloroethyl)sulfanyl]-1,7,7-trimethylbicyclo[2.2.1]heptane CAS No. 91883-31-7](/img/structure/B14351170.png)
2-[(2-Chloroethyl)sulfanyl]-1,7,7-trimethylbicyclo[2.2.1]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-Chloroethyl)sulfanyl]-1,7,7-trimethylbicyclo[221]heptane is an organic compound characterized by a bicyclic structure with a sulfur-containing side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-Chloroethyl)sulfanyl]-1,7,7-trimethylbicyclo[2.2.1]heptane typically involves the reaction of 1,7,7-trimethylbicyclo[2.2.1]heptane with 2-chloroethanethiol under controlled conditions. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques like distillation or chromatography to obtain the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Types of Reactions:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloroethyl group. Common reagents for these reactions include sodium hydroxide and potassium hydroxide.
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield the corresponding thiol.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium hydroxide, ethanol as solvent, reaction temperature around 60-80°C.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent, reaction temperature around 25-50°C.
Reduction: Lithium aluminum hydride, ether as solvent, reaction temperature around 0-25°C.
Major Products Formed:
Nucleophilic Substitution: Substituted derivatives with various nucleophiles.
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding thiol derivatives.
Aplicaciones Científicas De Investigación
2-[(2-Chloroethyl)sulfanyl]-1,7,7-trimethylbicyclo[2.2.1]heptane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Propiedades
| 91883-31-7 | |
Fórmula molecular |
C12H21ClS |
Peso molecular |
232.81 g/mol |
Nombre IUPAC |
2-(2-chloroethylsulfanyl)-1,7,7-trimethylbicyclo[2.2.1]heptane |
InChI |
InChI=1S/C12H21ClS/c1-11(2)9-4-5-12(11,3)10(8-9)14-7-6-13/h9-10H,4-8H2,1-3H3 |
Clave InChI |
KQOAPIJESJFEPI-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2CCC1(C(C2)SCCCl)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[[(6E)-2,6-bis(hydroxyimino)cyclohexylidene]amino]urea](/img/structure/B14351087.png)


![[(2,4-Dichlorophenyl)methoxy]acetic acid](/img/structure/B14351108.png)

![2-[4-(4-Methylphenyl)piperazin-1-yl]-1-phenylethanol](/img/structure/B14351125.png)
![4-{2-[(Trimethylsilyl)oxy]ethyl}azetidin-2-one](/img/no-structure.png)

![2-[4-(4-Methylphenyl)piperazin-1-yl]-1-phenylethanol](/img/structure/B14351144.png)
![[1-Methyl-3-(propan-2-yl)cyclopentyl]methanol](/img/structure/B14351148.png)

![2,6-Dichloro-4-[2-chloro-4-(methanesulfonyl)phenoxy]pyridine](/img/structure/B14351181.png)
